2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Description
2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C12H10F3N3O2S and its molecular weight is 317.29. The purity is usually 95%.
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Biological Activity
2,2,2-Trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS Number: 946239-27-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula for this compound is C12H10F3N3O2S, with a molecular weight of 317.29 g/mol. The structure features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.
Research indicates that compounds containing thiophene and pyridazine moieties exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of pyridazine and thiophene are known to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains.
Anticancer Studies
A study evaluating the cytotoxic effects of similar thiosemicarbazone compounds demonstrated their ability to induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia). The mechanism involved mitochondrial dysfunction and depletion of cellular glutathione levels, leading to increased oxidative stress and subsequent cell death .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
TSC-H | K562 | 10 | Apoptosis via mitochondrial pathway |
TSC-F | K562 | 8 | Apoptosis with necrosis at high doses |
TSC-Cl | K562 | 9 | Induction of oxidative stress |
Antimicrobial Activity
In vitro studies have shown that thiosemicarbazone derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus cereus | 14 |
Proteus mirabilis | 10 |
Case Studies
- In Vivo Efficacy : A study conducted on animal models treated with a related thiosemicarbazone derivative demonstrated significant tumor reduction compared to control groups. The treatment resulted in enhanced survival rates and reduced tumor burden, suggesting potential for therapeutic use in oncology.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound interacts with specific cellular targets involved in apoptosis regulation. This interaction leads to the activation of caspases and the release of cytochrome c from mitochondria, confirming its role as an apoptosis inducer .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)11(20)16-5-6-18-10(19)4-3-8(17-18)9-2-1-7-21-9/h1-4,7H,5-6H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIKYTZSQXYUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.